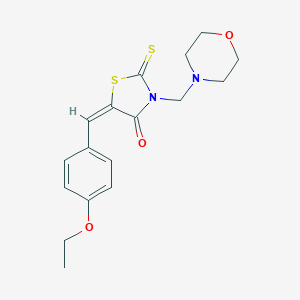
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-morpholinylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under reflux conditions in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Preclinical studies may evaluate its efficacy and safety in various disease models.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties can enhance the performance of final products.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking substrate access. Alternatively, it may activate receptors, triggering downstream signaling pathways that lead to a biological response.
Comparison with Similar Compounds
- 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-ethoxybenzylidene)-3-(4-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-oxo-1,3-thiazolidin-4-one
Comparison:
- 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: The methoxy group in place of the ethoxy group may alter the compound’s reactivity and biological activity.
- 5-(4-ethoxybenzylidene)-3-(4-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: The piperidinyl group instead of the morpholinyl group may affect the compound’s solubility and interaction with biological targets.
- 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-oxo-1,3-thiazolidin-4-one: The presence of an oxo group instead of a thioxo group may influence the compound’s stability and reactivity.
Properties
Molecular Formula |
C17H20N2O3S2 |
|---|---|
Molecular Weight |
364.5g/mol |
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-22-14-5-3-13(4-6-14)11-15-16(20)19(17(23)24-15)12-18-7-9-21-10-8-18/h3-6,11H,2,7-10,12H2,1H3/b15-11+ |
InChI Key |
FGOZRXXXHYBAHC-RVDMUPIBSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCOCC3 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCOCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















